molecular formula C8H5ClS B1589383 7-Chlorobenzo[b]thiophene CAS No. 90407-14-0

7-Chlorobenzo[b]thiophene

Cat. No. B1589383
CAS RN: 90407-14-0
M. Wt: 168.64 g/mol
InChI Key: GKWIITWUDNYXMG-UHFFFAOYSA-N
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Description

7-Chlorobenzo[b]thiophene (7-CBT) is an organosulfur compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 125°C and a boiling point of 270°C. 7-CBT is an important intermediate in the synthesis of various compounds, such as dyes, pharmaceuticals, and polymers. In addition, it is used as a catalyst in the production of polymers and other industrial chemicals. Furthermore, 7-CBT has been investigated for its potential use in medical research.

Scientific Research Applications

Chemical Reactions and Derivatives

7-Chlorobenzo[b]thiophene has been a subject of interest in chemical reactions and the synthesis of various derivatives. For instance, Chapman et al. (1972) demonstrated that 3-Bromomethyl-7-chlorobenzo[b]thiophen can be converted into amino-, guanidino-, and ureido-compounds through modifications of known methods. They also explored nitration, bromination, and acetylation of 7-chloro-3-methylbenzo[b]thiophen, resulting in the production of 2-substituted compounds (Chapman, Clarke, & Manolis, 1972).

Pharmacological Properties

Benzo[b]thiophene molecules, including derivatives of 7-Chlorobenzo[b]thiophene, are significant in synthetic medicinal chemistry due to their wide spectrum of pharmacological properties. Isloor et al. (2010) focused on the synthesis of new benzo[b]thiophene derivatives with notable antibacterial, antifungal, and anti-inflammatory activities, indicating the therapeutic potential of these compounds (Isloor, Kalluraya, & Sridhar Pai, 2010).

Antimicrobial and Analgesic Activity

Kumara et al. (2009) synthesized various benzo[b]thiophene substituted carbamates, ureas, and pyrazoles, investigating their antimicrobial and analgesic activities. This research highlights the diverse biological applications of 7-Chlorobenzo[b]thiophene derivatives (Kumara et al., 2009).

Antifungal Activity

In the study of antifungal activity, Nussbaumer et al. (1991) researched benzo[b]thiophene analogues and found that certain derivatives showed significantly enhanced activity against Candida albicans. This suggests the potential use of 7-Chlorobenzo[b]thiophene in developing antifungal treatments (Nussbaumer, Petrányi, & Stütz, 1991).

Crystal Structure Analysis

The study of the crystal structure of 7-Chlorobenzo[b]thiophene derivatives also plays a crucial role in understanding their chemical properties. Tarighi et al. (2009) conducted a single crystal X-ray structure determination of 3-chlorobenzo[b]thiophene-2-carbonyl chloride, providing insights into the molecular structure and interactions of such compounds (Tarighi, Abbasi, Zamanian, Badiei, & Ghoranneviss, 2009).

Synthesis of Novel Derivatives

The synthesis of novel derivatives of 7-Chlorobenzo[b]thiophene is another significant area of research. Muhsinah et al. (2020) focused on synthesizing new thiophene derivatives, emphasizing their pharmacological and biological activities. This highlights the continuous efforts in pharmaceutical research to discover and develop new compounds with diverse therapeutic applications (Muhsinah et al., 2020).

properties

IUPAC Name

7-chloro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWIITWUDNYXMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453774
Record name 7-CHLORO-BENZO[B]THIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chlorobenzo[b]thiophene

CAS RN

90407-14-0
Record name 7-CHLORO-BENZO[B]THIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-1-benzothiophene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

7-Chlorobenzo[b]thiophene-2-carboxylic acid (2.5 g, 11.8 mmol) was suspended in quinoline (20 mL) and treated with copper (0.779 g, 13 mmol). The mixture was heated to 190° C. After 1.5 h, the mixture was allowed to cool down to room temperature and diluted with 200 mL of 2 N HCl. The mixture was extracted three times with ethyl acetate. All the organic layers were combined and washed with 1 N HCl, water and brine, then dried with sodium sulfate. Purification was achieved by flash chromatography using 10 to 20% ethyl acetate in hexanes. Yield=1.8 g.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0.779 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 1-chloro-2-(2,2-diethoxyethylsulfanyl)benzene (3.95 g, 15.14 mmol) in toluene (40 mL) was added polyphosphoric acid (15 g, 137.5 mmol). The mixture was heated at reflux for 4 h. then was poured in to ice water, stirred for 30 min and extracted with toluene. The combined toluene extracts were washed with aqueous sodium bicarbonate followed by brine, dried over anhydrous sodium sulfate and evaporated under reduced pressure to yield the crude product. This material was purified by chromatography over silica gel eluting with hexane to afford pure 7-chlorobenzo[b]thiophene (1.72 g, 67.5%). 1H NMR (400 MHz, CDCl3) δ=7.13-7.30 (m, 3H), 7.38 (d, J=5.31 Hz, 1H), 7.62 (dd, J=7.33, 1.52 Hz, 1H); MS (ES+): m/z 169.06 [MH+].
Quantity
3.95 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
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Synthesis routes and methods IV

Procedure details

Into a 2 L round bottomed flask is added 2-chlorobenzenethiol (50.0 g, 346 mmol), potassium carbonate (52.7 g, 381 mmol) and acetone (1 L). 2-Bromo-1,1-diethoxyethane (71.5 g, 363 mmol) is added and the mixture is heated to reflux for 24 hours. The cooled mixture is filtered and concentrated under reduced pressure to yield crude 2-chlorophenyl-(2,2-diethoxyethyl)sulfane as a pale pink oil (101.8 g, quantitative). A 2 L, 3-necked round-bottomed flask, fitted with a mechanical stirrer, condenser and addition funnel is charged with chlorobenzene (1 L) and polyphosphoric acid (200 g) and the mixture is heated to reflux. At reflux the crude (2-chlorophenyl)(2,2-diethoxyethyl)sulfane is added dropwise over 1.5 hours and the mixture is refluxed for a further 24 hours. The cooled organic layer is decanted and concentrated under reduced pressure. The crude material is subjected to chromatography on silica (hexane) to provide the title compound as a brown oil (54.4 g, 93% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chlorobenzo[b]thiophene
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Citations

For This Compound
15
Citations
LKA Rahman, RM Scrowston - Journal of the Chemical Society, Perkin …, 1984 - pubs.rsc.org
The 7-chloro and 7-nitro derivatives of benzo[b]thiophene and 1,2-benzisothiazole have been prepared from readily available precursors, which for each substituent are common to …
Number of citations: 36 pubs.rsc.org
S Venkateswarlu Rayudu, P Kumar - Russian Journal of Organic …, 2019 - Springer
An easy, efficient and improved synthetic route has been developed for the synthesis of Sertaconazole (1-{2-[(7-chlorobenzo[b]thiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl}-1H-…
Number of citations: 2 link.springer.com
KV Potapov, RA Novikov, MA Novikov, PN Solyev… - Molecules, 2023 - mdpi.com
Bacterial cystathionine γ-lyase (bCSE) is the main producer of H 2 S in pathogenic bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, etc. The suppression of bCSE …
Number of citations: 8 www.mdpi.com
MV Kapustina, IS Nikolaeva, IA Kharizomenova… - Pharmaceutical …, 1991 - Springer
Benzothiophenes containing a formyl group in the benzene ring are of interest as possible key intermediate products in the synthesis of potential biologically active compounds of this …
Number of citations: 1 link.springer.com
G Laus, S Neuner, R Metz, T Müller… - … journal for reviews …, 2019 - scholar.archive.org
For the production of drug substances a robust, scalable process delivering the active pharmaceutical ingredient (API) in excellent chemical and polymorphic purity is required. For this …
Number of citations: 2 scholar.archive.org
YA Levin, OK Pozdeev, NA Shvink, SV Andreev… - Pharmaceutical …, 1991 - Springer
In the in vitro studles we used fragments of CAM from I0-ii day chick embryos: LDs0 of the virus for chick embryos was a i0-s dilution of the allantoic virus, and for CAM cells, 10-6; the …
Number of citations: 2 link.springer.com
B Chandrasekhar - Journal of Sulfur Chemistry, 2008 - Taylor & Francis
This review presents approaches to the synthesis of heterocyclic annelated thiophenes of the last 35 years. Annelated thiophenes have been reported by the cyclocondensation …
Number of citations: 6 www.tandfonline.com
C Albet, JM Fernandez, E Rozman, JA Perez… - … of pharmaceutical and …, 1992 - Elsevier
A high-performance liquid chromatographic method is developed for the determination of bulk sertaconazole nitrate and related compounds (potential impurities and degradation …
Number of citations: 17 www.sciencedirect.com
Y Xue, J Tang, X Ma, Q Li, B Xie, Y Hao, H Jin… - European Journal of …, 2016 - Elsevier
Human α7 nicotinic acetylcholine receptor (nAChR) is a promising therapeutic target for the treatment of schizophrenia accompanied with cognitive impairment. Herein, we report the …
Number of citations: 39 www.sciencedirect.com
AA Mazurov, JD Speake… - Journal of medicinal …, 2011 - ACS Publications
Efforts in the design and discovery of selective α7 nicotinic acetylcholine receptor (nAChR) agonists were both facilitated and hampered by observation that ligands can show dual …
Number of citations: 89 pubs.acs.org

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